

Technical Guide: Crystal Structure Analysis of Pyridinium Iodide Derivatives

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide |
| Cat. No.: | B075279 |

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Disclaimer: A comprehensive search for the crystal structure of **1-Ethyl-4-(methoxycarbonyl)pyridinium iodide** did not yield specific crystallographic data or detailed experimental protocols for this exact compound. This guide therefore presents a detailed analysis of a closely related and structurally significant analogue, 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI), to provide researchers, scientists, and drug development professionals with a representative in-depth technical overview of the methodologies and data presentation pertinent to this class of compounds. The experimental data and structural information presented herein are derived from a published study on MMPI. [1]

Introduction

Pyridinium salts are a class of organic compounds that have garnered significant interest in various fields, including materials science for their nonlinear optical properties and in medicinal chemistry as scaffolds for drug design. The determination of their crystal structure through single-crystal X-ray diffraction is crucial for understanding their solid-state packing, intermolecular interactions, and structure-property relationships. This guide outlines the synthesis, crystal growth, and detailed crystallographic analysis of a representative pyridinium iodide derivative, MMPI.

Data Presentation: Crystallographic Data of MMPI

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of atoms within it. For MMPI, a single crystal of dimensions 0.300 mm × 0.320 mm × 0.350 mm was used for the X-ray crystallographic study.[1] The compound crystallizes in a monoclinic system with the centrosymmetric space group P121/C1.[1]

Table 1: Crystal Data and Structure Refinement for MMPI

| Parameter | Value |
|--|---|
| Empirical Formula | $C_{15}H_{16}NO^+ \cdot I^-$ |
| Formula Weight | 353.19 |
| Crystal System | Monoclinic |
| Space Group | P121/C1 |
| Unit Cell Dimensions | |
| a (Å) | 6.8601(6) |
| b (Å) | 19.7111(16) |
| c (Å) | 10.8400(8) |
| α (°) | 90 |
| β (°) | 91.207(3) |
| γ (°) | 90 |
| Volume (Å ³) | 1465.5(2) |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Radiation | Mo K α ($\lambda = 0.71073 \text{ \AA}$) |
| Refinement | |
| R[F ² > 2 σ (F ²)] | Data not available in provided abstracts |
| wR(F ²) | Data not available in provided abstracts |
| Goodness-of-fit (S) | Data not available in provided abstracts |

Source: A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide – (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties.[1]

Table 2: Selected Bond Lengths for MMPI

| Bond | Length (Å) |
|--------|---------------------|
| C7=C6 | 1.295(9) |
| C15-O1 | Value not specified |
| O1-C10 | Value not specified |

Note: The provided search results explicitly mention only the C=C bond length.[1] A full list of bond lengths would be available in the complete crystallographic information file (CIF).

Table 3: Selected Torsion Angles for MMPI

| Atoms (A-B-C-D) | Angle (°) |
|-----------------|-----------|
| C8-C7-C6-C1 | 179.9(5) |
| C15-O1-C10-C11 | 178.4(6) |
| C15-O1-C10-C9 | -1.9(9) |

Source: A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide – (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties.[1]

Experimental Protocols

Synthesis of 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI)

The synthesis of the title compound was achieved via a condensation reaction.[1]

- Step 1: Preparation of 1,4-dimethylpyridinium iodide. This precursor is typically synthesized by the quaternization of 4-methylpyridine with iodomethane.
- Step 2: Condensation Reaction. An equimolar ratio of 1,4-dimethylpyridinium iodide (10 mmol, 2.35 g) and 3-methoxybenzaldehyde (10 mmol, 1.36 g) were dissolved in hot methanol (30 mL). Piperidine (10 mmol, 0.98 mL) was added as a catalyst. The mixture was refluxed at 80 °C for 20 hours, resulting in the formation of a red precipitate. The product was filtered and washed with diethyl ether to remove unreacted starting materials.[\[1\]](#)

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained using the slow evaporation method.

[\[1\]](#)

- The synthesized MMPI powder was subjected to a recrystallization process to enhance its purity.
- A saturated solution of the purified MMPI was prepared in a solvent mixture of Methanol:Acetonitrile (1:1).
- The solution was left undisturbed at ambient temperature, allowing for the slow evaporation of the solvent.
- Over a period of several days, single crystals of suitable quality for X-ray diffraction analysis were formed.

Single-Crystal X-ray Diffraction Analysis

The crystal structure was determined using a single-crystal X-ray diffractometer.

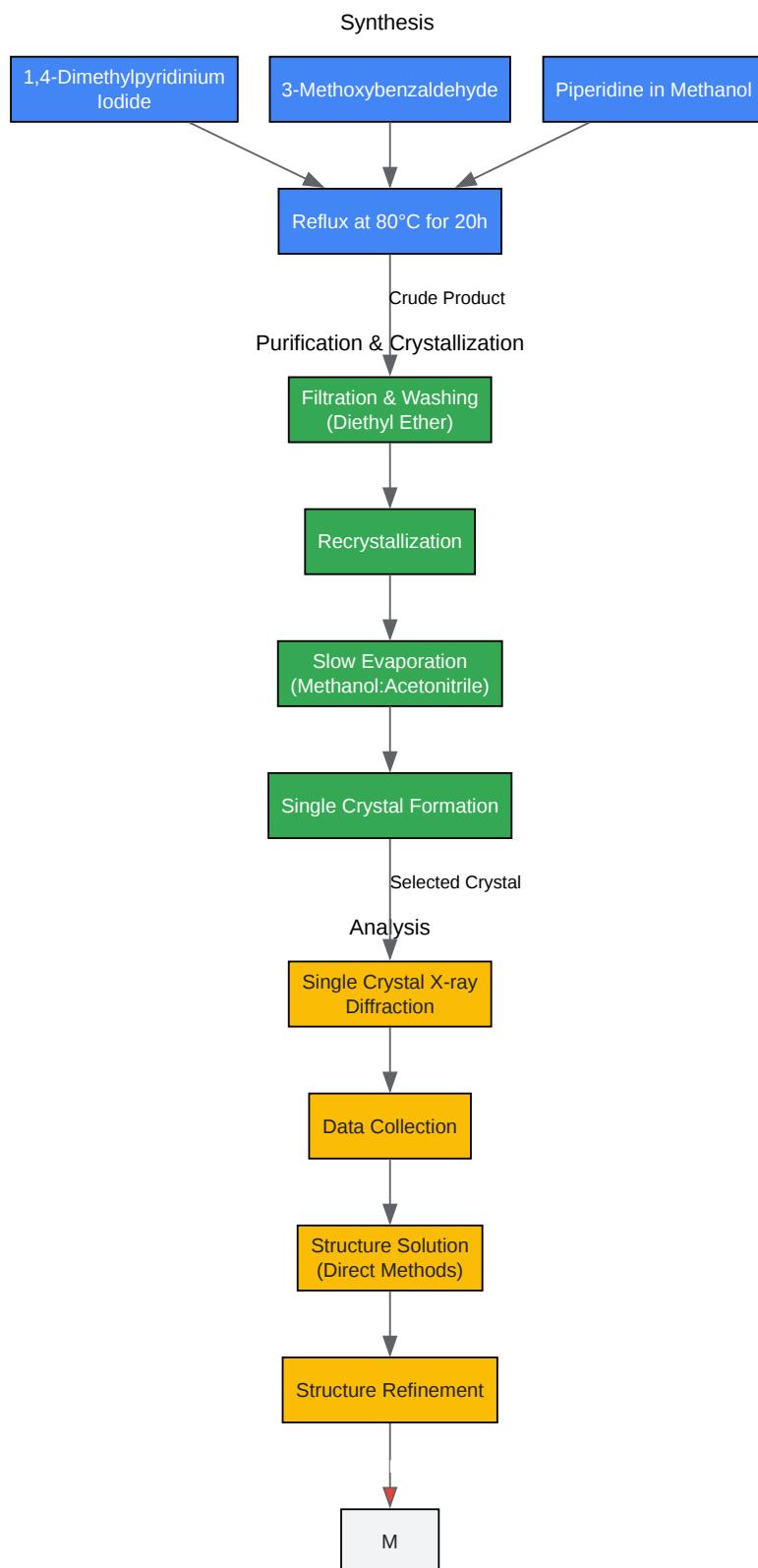
- Crystal Mounting: A suitable single crystal of MMPI with dimensions 0.300 mm × 0.320 mm × 0.350 mm was selected and mounted on the goniometer head of the diffractometer.[\[1\]](#)
- Data Collection: The crystal was maintained at a constant temperature while being irradiated with monochromatic X-rays (typically Mo K α radiation). A series of diffraction patterns were collected by rotating the crystal.

- Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure, typically using direct methods. The structural model was then refined using full-matrix least-squares on F^2 . This process involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the observed and calculated diffraction intensities. The crystallographic data for MMPI was deposited at the Cambridge Crystallographic Data Centre (CCDC) under the reference number 2131739.[\[1\]](#)

Visualizations

Experimental Workflow

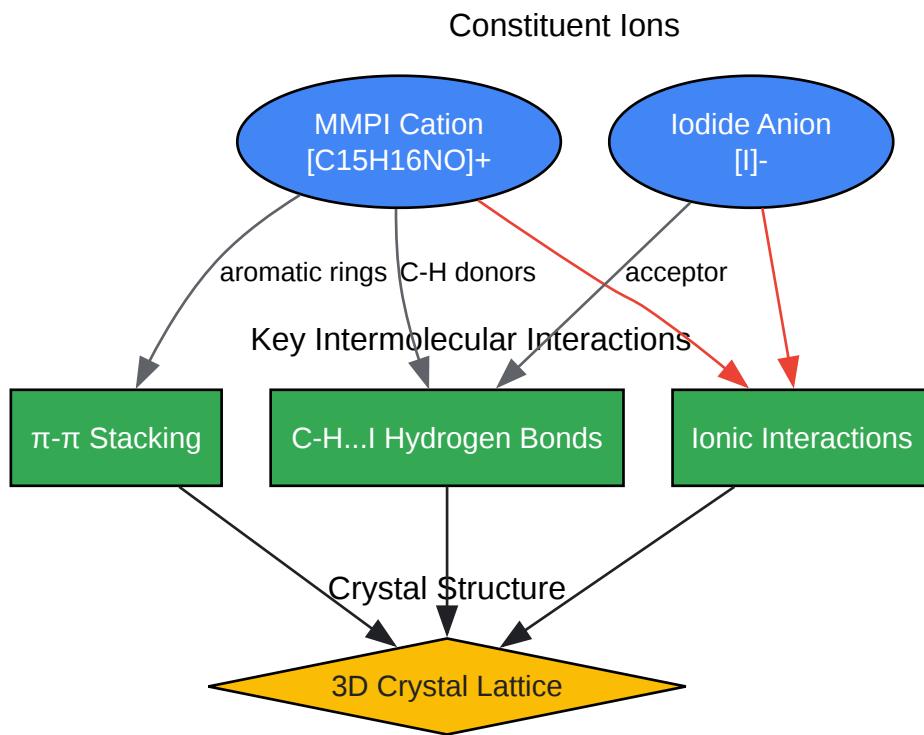
The following diagram illustrates the general workflow from the synthesis of the pyridinium salt to its structural analysis.

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Caption: Experimental workflow for the synthesis and crystal structure analysis of MMPI.

Molecular and Supramolecular Structure

The diagram below represents the logical relationship between the constituent ions and the key interactions that stabilize the crystal lattice.



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Caption: Key interactions governing the crystal packing in pyridinium iodide salts.

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References

- 1. mdpi.com [mdpi.com]

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